molecular formula C13H26 B1505905 3-Methyl-1-hexylcyclohexane CAS No. 52886-35-8

3-Methyl-1-hexylcyclohexane

Cat. No.: B1505905
CAS No.: 52886-35-8
M. Wt: 182.35 g/mol
InChI Key: JDRSBYDVSKONQG-UHFFFAOYSA-N
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Description

3-Methyl-1-hexylcyclohexane (CAS: 52886-35-8) is a branched alkylcyclohexane derivative featuring a hexyl chain substituted at the 1-position of the cyclohexane ring and a methyl group at the 3-position. It exists as a mixture of cis and trans isomers due to the stereochemistry of the cyclohexane ring . This compound is primarily used as a standard reference material in analytical chemistry, particularly in gas chromatography and mass spectrometry for identifying hydrocarbon profiles in petroleum and synthetic mixtures .

Properties

IUPAC Name

1-hexyl-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSBYDVSKONQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698987
Record name 1-Hexyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52886-35-8
Record name 1-Hexyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3-Methyl-1-hexylcyclohexane has various applications in scientific research:

  • Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of lipid metabolism and membrane biology.

  • Medicine: It may be explored for its potential as a bioactive molecule in drug development.

  • Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-1-hexylcyclohexane exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Positional Isomerism

The position of the methyl group on the cyclohexane ring significantly influences physical properties:

  • 2-Methyl-1-hexylcyclohexane (CAS: 92031-89-5) and 4-Methyl-1-hexylcyclohexane (CAS: 92031-89-5) are positional isomers of 3-Methyl-1-hexylcyclohexane. These isomers share the molecular formula C₁₃H₂₄ but differ in methyl group placement.
  • Boiling Points : Longer alkyl chains generally increase boiling points. However, isomers with more symmetrical substitution (e.g., 4-methyl) may exhibit slightly higher melting points due to efficient crystal packing .

Cis-Trans Isomerism

  • The cis isomer of this compound has a less symmetrical structure, leading to lower melting points compared to the trans isomer. This property is critical in industrial applications requiring low-temperature stability .

Comparison with Chain-Length Analogs

Shorter Alkyl Chains

  • Methylcyclohexane (CAS: 108-87-2, C₇H₁₄):

    • Boiling Point: 101°C
    • Density: 0.77 g/cm³
    • Molecular Weight: 98.19 g/mol
    • The shorter chain reduces hydrophobicity and boiling point compared to this compound.
  • n-Hexylcyclohexane (CAS: 4292-75-5, C₁₂H₂₂):

    • Boiling Point: ~215°C (estimated)
    • Density: ~0.80 g/cm³
    • The absence of a methyl branch results in a linear structure, likely reducing steric hindrance and increasing volatility compared to this compound.

Longer Alkyl Chains

  • Higher molecular weight would enhance lipophilicity, impacting solubility in nonpolar solvents.

Functional Group Analogs

Cyclohexanones

  • 3-Methylcyclohexanone (CAS: 591-24-2, C₇H₁₀O): Introduces a ketone group, increasing polarity and reactivity (e.g., participation in condensation reactions) . Boiling Point: ~170°C (estimated), lower than this compound due to smaller size .

Cyclohexylamines

  • 3-Methylcyclohexylamine (CAS: 6850-35-7, C₇H₁₅N): The amine group enables hydrogen bonding, drastically altering solubility and boiling points compared to nonpolar alkylcyclohexanes .

Key Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Feature
This compound 52886-35-8 C₁₃H₂₄ 180.33 ~210–220* ~0.82* Branched, cis/trans mixture
2-Methyl-1-hexylcyclohexane 92031-89-5 C₁₃H₂₄ 180.33 ~205–215* ~0.81* Positional isomer
4-Methyl-1-hexylcyclohexane 92031-89-5 C₁₃H₂₄ 180.33 ~210–220* ~0.82* Symmetrical isomer
n-Hexylcyclohexane 4292-75-5 C₁₂H₂₂ 166.30 ~215 0.80 Linear chain
Methylcyclohexane 108-87-2 C₇H₁₄ 98.19 101 0.77 Shorter chain

*Estimated based on analogous compounds.

Research Findings and Trends

  • Solubility : Branched alkylcyclohexanes like this compound exhibit lower solubility in polar solvents compared to linear analogs (e.g., n-hexylcyclohexane) due to increased steric hindrance .
  • Thermal Stability : The trans isomer of this compound likely has higher thermal stability than the cis isomer, aligning with trends in cyclohexane derivatives .

Biological Activity

3-Methyl-1-hexylcyclohexane is a cycloalkane derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by a cyclohexane ring with a methyl and hexyl substituent, suggests possible interactions with biological systems, particularly in enzymatic and receptor-mediated pathways.

  • Molecular Formula : C_{12}H_{22}
  • Molecular Weight : 166.31 g/mol
  • Boiling Point : Approximately 220°C
  • Density : 0.83 g/cm³

These properties indicate that this compound is a relatively hydrophobic compound, which may influence its biological interactions.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and cell receptors. Studies have shown that compounds with similar structures can modulate enzyme activities and affect cellular signaling pathways.

Enzyme Interaction

Research indicates that the compound may exhibit enzyme inhibition properties. For instance, it has been noted for its potential to inhibit collagenase activity, which is significant in various physiological and pathological processes, including tissue remodeling and inflammation .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages. This suggests a potential therapeutic application in treating inflammatory diseases.

Dosage (mg/kg) Inflammatory Marker Reduction (%)
1025
2045
5065

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of the compound on human cell lines. The findings revealed that while low concentrations were non-toxic, higher concentrations led to increased cell death, indicating a dose-dependent relationship.

Concentration (µM) Cell Viability (%)
195
1080
5050

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution in biological systems. Its lipophilic nature allows for easy membrane penetration, potentially leading to significant bioavailability. However, further studies are needed to fully elucidate its metabolic pathways and elimination routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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